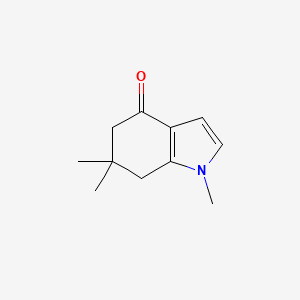

1,6,6-Trimethyl-5,7-dihydroindol-4-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

20955-76-4 |

|---|---|

Molekularformel |

C11H15NO |

Molekulargewicht |

177.24 g/mol |

IUPAC-Name |

1,6,6-trimethyl-5,7-dihydroindol-4-one |

InChI |

InChI=1S/C11H15NO/c1-11(2)6-9-8(10(13)7-11)4-5-12(9)3/h4-5H,6-7H2,1-3H3 |

InChI-Schlüssel |

XERXNLCMWZDYTI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC2=C(C=CN2C)C(=O)C1)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,6,6 Trimethyl 5,7 Dihydroindol 4 One

Retrosynthetic Analysis of the 1,6,6-Trimethyl-5,7-dihydroindol-4-one Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 1,6,6-trimethyl-5,7-dihydroindol-4-one, the primary disconnections are made across the pyrrole (B145914) ring, which is the heterocyclic core of the molecule.

The most logical disconnection is at the C-N and C-C bonds of the pyrrole ring, which points to a cyclocondensation strategy. This approach is central to classical methods like the Paal-Knorr pyrrole synthesis. wikipedia.orgresearchgate.net This retrosynthetic step simplifies the bicyclic indole (B1671886) core into two key synthons:

A cyclic β-dicarbonyl compound, specifically a substituted cyclohexane-1,3-dione.

An α-amino carbonyl compound that provides the nitrogen and the remaining two carbons of the pyrrole ring.

Applying this to the target molecule, 1,6,6-trimethyl-5,7-dihydroindol-4-one, identifies the specific precursors required. The gem-dimethyl groups at the C6 position and the ketone at the C4 position point directly to 2,2-dimethylcyclohexane-1,3-dione (B1297611) as the first key intermediate. The N-methyl group on the pyrrole ring indicates that the amine source must be a primary methylamine (B109427) derivative. Therefore, the second key intermediate is an equivalent of N-methyl-2-aminoacetaldehyde . Since α-amino aldehydes can be unstable, they are often generated in situ from more stable precursors. nih.gov

This analysis suggests that the synthesis can be achieved by the condensation of these two building blocks, a strategy that forms the basis of the classical synthetic routes discussed below.

Classical Synthetic Routes to the 1,6,6-Trimethyl-5,7-dihydroindol-4-one Core

Classical routes to the tetrahydroindol-4-one scaffold are dominated by multi-step condensation reactions that have been established for decades. These methods are reliable and utilize readily available starting materials.

Multi-Step Synthesis Approaches

The most prominent classical approach for constructing the 4,5,6,7-tetrahydroindol-4-one core is an adaptation of the Paal-Knorr Pyrrole Synthesis . pharmaguideline.comorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. wikipedia.orgalfa-chemistry.com In the context of the target molecule, the synthesis is a bimolecular condensation between a cyclic 1,3-dione and an α-amino ketone or aldehyde. nih.gov

Another relevant classical method is the Hantzsch Pyrrole Synthesis , which typically involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. wikipedia.orgthieme-connect.com While less direct for this specific target, variations of the Hantzsch synthesis can be employed to construct highly substituted pyrroles and could be adapted for this scaffold. researchgate.net

The general sequence for a Paal-Knorr type synthesis would be:

Formation of an enamine: The primary amine (methylamine) reacts with one of the carbonyl groups of the 1,3-dione (2,2-dimethylcyclohexane-1,3-dione).

Addition to the second carbonyl: The amino group of the second reactant (N-methyl-2-aminoacetaldehyde) attacks the remaining carbonyl of the dione (B5365651).

Cyclization and Dehydration: An intramolecular condensation occurs, followed by the elimination of water molecules to form the aromatic pyrrole ring, resulting in the final dihydroindolone product.

Key Intermediates and Reaction Conditions

The success of the classical synthesis hinges on the availability and reactivity of key intermediates under specific reaction conditions.

Key Intermediates:

2,2-Dimethylcyclohexane-1,3-dione: This is the source of the six-membered ring and the gem-dimethyl group. It is a known compound and can be synthesized through various organic reactions. biosynth.comnih.gov

N-methylaminoacetaldehyde or its equivalent: This intermediate provides the N-methylated pyrrole ring. Due to potential instability, it is often used in a protected form, such as N-methylaminoacetaldehyde dimethyl acetal , which can be hydrolyzed under the reaction conditions. researchgate.netgoogle.comgoogle.com Alternatively, methylamine can be reacted with an α-haloketone or aldehyde in situ.

Reaction Conditions: The condensation is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) derivatives (the Paal-Knorr Furan Synthesis). organic-chemistry.org The addition of a weak acid like acetic acid often accelerates the reaction. The reaction can be performed in various solvents, with protic solvents like ethanol (B145695) or water being common.

| Parameter | Typical Conditions for Tetrahydroindol-4-one Synthesis | Reactants |

|---|---|---|

| Reactant 1 | Cyclohexane-1,3-dione derivative | 2,2-Dimethylcyclohexane-1,3-dione |

| Reactant 2 | α-Amino carbonyl or precursor | N-methylaminoacetaldehyde dimethyl acetal |

| Catalyst | Weak acids (e.g., acetic acid) or performed under neutral conditions | Acetic Acid |

| Solvent | Protic solvents (e.g., Ethanol, Methanol, Water) | Ethanol |

| Temperature | Reflux | ~78 °C |

Modern Catalytic Approaches for 1,6,6-Trimethyl-5,7-dihydroindol-4-one Synthesis

Modern synthetic chemistry has seen a shift towards catalytic methods, which offer greater efficiency, selectivity, and milder reaction conditions compared to classical approaches. These include strategies using transition metals and small organic molecules (organocatalysts).

Transition Metal-Catalyzed Cyclization Strategies

Transition metal catalysis provides powerful tools for the formation of heterocyclic rings like indoles. mdpi.commdpi.com For the synthesis of the 1,6,6-trimethyl-5,7-dihydroindol-4-one scaffold, catalytic cycles involving metals such as palladium (Pd), copper (Cu), rhodium (Rh), or cobalt (Co) could be envisioned.

Potential strategies include:

Intramolecular C-H Amination/Amidation: A suitably functionalized cyclohexanone (B45756) precursor could undergo a transition metal-catalyzed intramolecular reaction to form the pyrrole ring. For example, a precursor with an N-methyl-2-alkenylamine side chain could cyclize via a palladium-catalyzed C-H activation/amination sequence.

Reductive Amination/Cyclization Cascades: A transition metal catalyst could facilitate a cascade reaction, beginning with the reductive amination of one of the ketone groups of 2,2-dimethylcyclohexane-1,3-dione with methylamine, followed by a subsequent catalytic cyclization step.

Cross-Coupling Reactions: Methods like the Suzuki or Heck coupling could be used to construct a complex precursor, which then undergoes a metal-catalyzed cyclization to form the dihydroindolone core. mdpi.com For instance, a pre-formed enamine of the dione could be coupled with a vinyl halide, followed by a ring-closing reaction.

While these methods are powerful for indole synthesis in general, their application to the specific 4-oxo-tetrahydroindole scaffold is less common but represents a promising area for methodology development. researchgate.net

| Catalytic Strategy | Potential Transition Metal Catalyst | General Transformation |

|---|---|---|

| Intramolecular C-H Amination | Pd(OAc)₂, Rh₂(OAc)₄ | Forms a C-N bond via direct C-H functionalization |

| Isocyanide Insertion/Cyclization | Cu(OAc)₂ | Builds the heterocyclic ring through isocyanide chemistry organic-chemistry.org |

| Cross-Coupling/Annulation | PdCl₂(dppf), Pd₂(dba)₃ | Assembles a linear precursor followed by cyclization |

Organocatalytic Methods

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, often with high enantioselectivity. For the synthesis of the dihydroindolone core, organocatalysis could offer elegant solutions for controlling stereochemistry if chiral centers were present. Although the target molecule is achiral, organocatalytic principles can still be applied to the bond-forming reactions.

A plausible organocatalytic approach could involve a cascade or domino reaction sequence. For example, an enamine-catalyzed Michael addition could be a key step.

Enamine Formation: 2,2-dimethylcyclohexane-1,3-dione could react with a secondary amine catalyst (like proline) to form an enamine.

Cascade Reaction: This enamine could then participate in a cascade reaction with a suitable electrophile that also contains the N-methylamino group, leading directly to the cyclized product after hydrolysis of the catalyst.

This type of asymmetric catalysis has been successfully applied to the synthesis of related heterocyclic structures like tetrahydroquinolines, suggesting its potential applicability to the dihydroindolone system. nih.gov

Green Chemistry Principles in 1,6,6-Trimethyl-5,7-dihydroindol-4-one Synthesis

The application of green chemistry principles is crucial in modern synthetic organic chemistry to minimize environmental impact and enhance process efficiency. nih.gov For the synthesis of 1,6,6-trimethyl-5,7-dihydroindol-4-one, these principles can be applied to various aspects of the synthetic design, from the choice of solvents to maximizing the incorporation of all starting materials into the final product. monash.edu

Solvent-Free and Aqueous Media Syntheses

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. A key goal of green chemistry is to replace these with more environmentally benign alternatives, such as water, or to conduct reactions in the absence of a solvent altogether.

Solvent-Free Synthesis: For the synthesis of indol-4-one (B1260128) derivatives, solid-state reactions or reactions under neat conditions (without any solvent) could be explored. These are often facilitated by microwave irradiation, which can accelerate reaction rates and reduce energy consumption. For instance, the condensation step in a Paal-Knorr type synthesis could potentially be carried out by grinding the reactants together, possibly with a solid acid catalyst.

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of indole derivatives has been successfully demonstrated in aqueous media. rsc.org For the target molecule, the cyclization reaction to form the pyrrole ring could be performed in water, potentially using a surfactant to overcome solubility issues of organic reactants. The use of aqueous conditions can also simplify product isolation and purification.

Below is an illustrative table comparing a traditional synthesis with potential green alternatives.

| Parameter | Traditional Synthesis | Solvent-Free (Microwave) | Aqueous Media |

| Solvent | Toluene, Dichloromethane | None | Water |

| Catalyst | Strong mineral acids (e.g., HCl) | Solid acid (e.g., Montmorillonite) | Water-tolerant Lewis or Brønsted acids |

| Energy Input | Conventional heating (reflux) | Microwave irradiation | Conventional or microwave heating |

| Work-up | Organic solvent extraction | Direct purification or minimal solvent use | Simple filtration or extraction with a green solvent |

| Waste | Organic solvent waste, acidic aqueous waste | Minimal solvent waste | Primarily aqueous waste, potentially recyclable |

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

The synthesis of 1,6,6-trimethyl-5,7-dihydroindol-4-one can be designed to maximize atom economy. For example, a condensation reaction that forms the pyrrole ring by eliminating a molecule of water has a relatively high atom economy. In contrast, reactions that utilize protecting groups or generate stoichiometric byproducts will have a lower atom economy.

Let's consider a hypothetical Paal-Knorr synthesis for the core structure:

Reactants:

A substituted 1,4-dicarbonyl compound

Methylamine (CH₃NH₂)

Product:

1,6,6-Trimethyl-5,7-dihydroindol-4-one

Water (H₂O) as a byproduct

The calculation for atom economy is: (Molecular weight of the desired product / Sum of molecular weights of all reactants) x 100%.

The table below illustrates the atom economy for a key reaction step.

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Condensation (Paal-Knorr type) | Substituted 1,4-dicarbonyl + Methylamine | 1,6,6-Trimethyl-5,7-dihydroindol-4-one | 2 x Water | High (typically >80%) |

| Wittig Reaction (for comparison) | Aldehyde/Ketone + Phosphonium ylide | Alkene | Triphenylphosphine oxide | Low (often <50%) |

| Grignard Reaction (for comparison) | Carbonyl + Grignard reagent | Alcohol | Magnesium salts | Moderate |

Chemical Transformations and Reactivity of 1,6,6 Trimethyl 5,7 Dihydroindol 4 One

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The pyrrole (B145914) ring within the 1,6,6-trimethyl-5,7-dihydroindol-4-one structure is electron-rich, making it susceptible to electrophilic aromatic substitution (EAS). nih.govlibretexts.org This type of reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The reaction proceeds through a cationic intermediate known as a sigma complex or benzenium ion, which then loses a proton to restore the aromaticity of the ring. libretexts.orgyoutube.com

For pyrrole and its derivatives, electrophilic attack occurs preferentially at the C2 position due to the greater stabilization of the cationic intermediate compared to attack at the C3 position. The N-methyl group in 1,6,6-trimethyl-5,7-dihydroindol-4-one is an electron-donating group, which further activates the pyrrole ring towards electrophilic attack.

A key example of an EAS reaction on the related N-tosyl-4,5,6,7-tetrahydroindol-4-one scaffold is the Vilsmeier-Haack formylation. nih.gov This reaction introduces a formyl group (-CHO) at the C2 position of the pyrrole ring. nih.gov

Table 1: Electrophilic Aromatic Substitution on Tetrahydroindol-4-one Scaffolds

| Reaction | Substrate | Reagents | Product | Reference |

|---|---|---|---|---|

| Vilsmeier Formylation | N-tosyl-4,5,6,7-tetrahydroindol-4-one | POCl₃, DMF | 2-formyl-N-tosyl-4,5,6,7-tetrahydroindol-4-one | nih.gov |

Nucleophilic Additions and Substitutions Involving the Carbonyl Group

The carbonyl group at the C4 position is a key site for nucleophilic attack. This reactivity is central to the construction of more complex, fused heterocyclic systems. The presence of an α-hydrogen at the C5 position allows for the formation of an enolate intermediate under basic conditions, which can then react with various electrophiles.

One important transformation involves the initial α-formylation of the ketone using reagents like ethyl formate (B1220265) and a base (e.g., sodium hydride or sodium methoxide). nih.govmdpi.com The resulting α-formyl ketone exists predominantly in its enol tautomer form. This intermediate is a valuable precursor for synthesizing fused heterocycles through condensation reactions with dinucleophiles. For instance, reaction with hydrazines (e.g., methylhydrazine or phenylhydrazine) regioselectively yields fused pyrazole (B372694) derivatives. nih.gov Similarly, condensation with hydroxylamine (B1172632) hydrochloride provides fused isoxazoles. nih.gov

Table 2: Synthesis of Fused Heterocycles via Carbonyl Functionalization

| Initial Reaction | Intermediate | Condensation Reagent | Final Fused Ring | Reference |

|---|---|---|---|---|

| α-Formylation | α-(hydroxymethylene)ketone | Methylhydrazine | Pyrazole | nih.gov |

| α-Formylation | α-(hydroxymethylene)ketone | Phenylhydrazine (B124118) | Pyrazole | nih.gov |

| α-Formylation | α-(hydroxymethylene)ketone | Hydroxylamine | Isoxazole | nih.gov |

Functionalization of the Trimethyl and Dihydroindol-4-one Moieties

Alkylation and Acylation Reactions

Functionalization of the dihydroindol-4-one core can be achieved through alkylation and acylation reactions, primarily targeting the α-carbon (C5) adjacent to the carbonyl group. The generation of an enolate at C5 using a strong base like lithium diisopropylamide (LDA) allows for subsequent reaction with electrophiles. For example, the parent N-substituted 4,5,6,7-tetrahydroindol-4-one has been successfully allylated at the C5 position with allyl bromide after treatment with LDA. nih.gov This demonstrates the feasibility of introducing alkyl chains at this position.

Acylation, as previously discussed, is effectively achieved at the C5 position via α-formylation with ethyl formate and a base. nih.govmdpi.com This reaction introduces an acyl group and serves as a critical step in building more complex molecular architectures. nih.govmdpi.com

Oxidation and Reduction Chemistry

The dihydroindol-4-one ring system can undergo both oxidation and reduction reactions to yield products with different structural features.

Oxidation: A significant transformation is the dehydrogenation or aromatization of the carbocyclic ring. This process converts the 4,5,6,7-tetrahydroindol-4-one scaffold into a 4-hydroxyindole (B18505) moiety. nih.govmdpi.com This transformation is typically accomplished using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov The resulting 4-hydroxyindole core is a structural motif found in various bioactive natural products and pharmaceuticals. nih.govmdpi.com

Reduction: The carbonyl group at C4 can be selectively reduced. The Wolff-Kishner reduction, which utilizes hydrazine (B178648) and a strong base in a high-boiling solvent like diethylene glycol, effectively removes the carbonyl group to yield a methylene (B1212753) group (CH₂). nih.govmdpi.com This reaction has been shown to be selective for the ketone functionality without affecting the pyrrole ring in related polycyclic structures. nih.govmdpi.com

Table 3: Oxidation and Reduction of the Tetrahydroindol-4-one Core

| Transformation | Reagents | Product Type | Reference |

|---|---|---|---|

| Oxidation (Dehydrogenation) | DDQ | 4-Hydroxyindole | nih.gov |

| Reduction (Deoxygenation) | Hydrazine, base (Wolff-Kishner) | Tetrahydroindole | nih.govmdpi.com |

Ring-Opening and Rearrangement Reactions of 1,6,6-Trimethyl-5,7-dihydroindol-4-one

The strained ring systems and reactive functional groups within the derivatives of 1,6,6-trimethyl-5,7-dihydroindol-4-one can facilitate rearrangement reactions. For instance, a thermal vulcanchem.comvulcanchem.com sigmatropic rearrangement has been reported for O-alkenoates derived from the 4,5,6,7-tetrahydroindol-4-one core. nih.gov This reaction involves the formation of an O-alkenoate by condensing the hydroxylamine derivative of the ketone with an activated alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD), followed by heating to induce the rearrangement, yielding a pyrrole-fused tetrahydroindole. nih.gov

While not explicitly documented for this specific molecule, the ketone functionality suggests that other classical rearrangement reactions, such as the Baeyer-Villiger oxidation, could be plausible. wiley-vch.de This reaction would involve the oxidation of the ketone with a peroxy acid to form a lactone (a cyclic ester), effectively inserting an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. wiley-vch.de

Chemo-, Regio-, and Stereoselectivity in 1,6,6-Trimethyl-5,7-dihydroindol-4-one Reactions

The presence of multiple reactive sites in 1,6,6-trimethyl-5,7-dihydroindol-4-one makes selectivity a critical aspect of its chemical transformations.

Chemoselectivity : This refers to the preferential reaction of one functional group over another. For example, the Wolff-Kishner reduction is chemoselective for the C4-carbonyl group, leaving the pyrrole ring intact. nih.govmdpi.com Conversely, electrophilic reagents will preferentially react with the electron-rich pyrrole ring rather than the electron-deficient α,β-unsaturated ketone system.

Regioselectivity : This describes the preference for reaction at one position over another. Electrophilic aromatic substitution is highly regioselective for the C2 position of the pyrrole ring. nih.gov In reactions involving the ketone, functionalization via enolate formation is regioselective for the C5 position, as seen in α-formylation and α-alkylation reactions. nih.govmdpi.com

Stereoselectivity : As 1,6,6-trimethyl-5,7-dihydroindol-4-one is an achiral molecule, stereoselectivity becomes relevant in reactions that create a new stereocenter. For example, the reduction of the C4-ketone to a hydroxyl group would generate a new chiral center at C4. The use of achiral reducing agents like sodium borohydride (B1222165) would likely result in a racemic mixture of the two possible stereoisomers. However, the use of stereoselective reagents could potentially favor the formation of one stereoisomer over the other. The steric bulk of the gem-dimethyl group at C6 could also influence the stereochemical outcome of reactions at the C5 and C4 positions by directing the approach of reagents.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,6,6 Trimethyl 5,7 Dihydroindol 4 One and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula.

For 1,6,6-Trimethyl-5,7-dihydroindol-4-one , with a chemical formula of C₁₁H₁₅NO, the expected exact mass can be calculated by summing the masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). The theoretical monoisotopic mass would be calculated and then compared to the experimentally measured value. A close agreement between the theoretical and observed mass would confirm the molecular formula of the compound.

Table 1: Expected High-Resolution Mass Spectrometry Data for C₁₁H₁₅NO

| Ion Species | Theoretical m/z |

|---|---|

| [M+H]⁺ | 178.1226 |

| [M+Na]⁺ | 200.1046 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as various 2D NMR experiments, the chemical environment, connectivity, and spatial relationships of atoms within a molecule can be determined.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of 1,6,6-Trimethyl-5,7-dihydroindol-4-one would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the proton, while the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it.

Table 2: Predicted ¹H NMR Chemical Shifts for 1,6,6-Trimethyl-5,7-dihydroindol-4-one

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH₃ | 3.5 - 3.8 | s | 3H |

| C6-(CH₃)₂ | 1.0 - 1.2 | s | 6H |

| C5-H₂ | 2.3 - 2.6 | t | 2H |

| C7-H₂ | 2.7 - 3.0 | t | 2H |

| C2-H | 6.8 - 7.1 | d | 1H |

Table 3: Predicted ¹³C NMR Chemical Shifts for 1,6,6-Trimethyl-5,7-dihydroindol-4-one

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C4) | 195 - 205 |

| C3a | 150 - 155 |

| C7a | 125 - 130 |

| C2 | 120 - 125 |

| C3 | 105 - 110 |

| C7 | 40 - 45 |

| C5 | 35 - 40 |

| C6 | 30 - 35 |

| N-CH₃ | 30 - 35 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For instance, correlations would be expected between the protons on C5 and C7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the stereochemistry and conformation of the molecule in solution. For instance, NOE correlations might be observed between the N-CH₃ protons and the C7 protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectrum of 1,6,6-Trimethyl-5,7-dihydroindol-4-one would be expected to show characteristic absorption bands for the carbonyl group of the ketone, the C-N bonds of the indole (B1671886) ring, and the C-H bonds of the methyl and methylene (B1212753) groups.

Table 4: Expected IR Absorption Bands for 1,6,6-Trimethyl-5,7-dihydroindol-4-one

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ketone) | 1660 - 1680 | Strong |

| C=C (Aromatic) | 1600 - 1620 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-H (sp³) Stretch | 2850 - 3000 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present in the molecule.

The conjugated system in 1,6,6-Trimethyl-5,7-dihydroindol-4-one , which includes the pyrrole (B145914) ring and the α,β-unsaturated ketone, would be expected to give rise to distinct absorption bands in the UV region. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of auxochromic groups.

Table 5: Expected UV-Vis Absorption Maxima for 1,6,6-Trimethyl-5,7-dihydroindol-4-one

| Electronic Transition | Expected λ_max (nm) |

|---|---|

| π → π* | 220 - 250 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise positions of all atoms can be determined, providing accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

A successful X-ray crystallographic analysis of 1,6,6-Trimethyl-5,7-dihydroindol-4-one would provide a detailed structural model, confirming the connectivity established by NMR and revealing the conformation of the six-membered ring and the planarity of the indole system.

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

Computational Chemistry Investigations of 1,6,6 Trimethyl 5,7 Dihydroindol 4 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering profound insights into the behavior of molecules at the atomic and electronic levels. For a molecule like 1,6,6-Trimethyl-5,7-dihydroindol-4-one, these calculations could illuminate its fundamental properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.

A hypothetical FMO analysis of 1,6,6-Trimethyl-5,7-dihydroindol-4-one would involve calculating the energies of the HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of the HOMO would indicate the likely sites for electrophilic attack, while the LUMO distribution would highlight the probable sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for 1,6,6-Trimethyl-5,7-dihydroindol-4-one

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | (Value in eV) | Indicates electron-donating ability |

| LUMO Energy | (Value in eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability |

Note: The values in this table are hypothetical and would need to be determined through actual quantum chemical calculations.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is fundamental to its chemical behavior. Charge distribution analysis can reveal the partial positive and negative charges on each atom, providing insights into the molecule's polarity and its interactions with other polar molecules.

An electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) signify areas of low electron density, which are prone to nucleophilic attack. For 1,6,6-Trimethyl-5,7-dihydroindol-4-one, an ESP map would likely show a region of negative potential around the carbonyl oxygen and delocalized negative charge on the pyrrole (B145914) ring, while the hydrogen atoms would exhibit positive potential.

Conformational Analysis and Energy Landscapes of 1,6,6-Trimethyl-5,7-dihydroindol-4-one

Molecules are not static entities; they can exist in various three-dimensional arrangements called conformations. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. This is typically achieved by systematically rotating the single bonds in the molecule and calculating the potential energy at each step.

The results of a conformational analysis are often visualized as a potential energy surface or an energy landscape. The minima on this surface correspond to stable conformations (conformers), while the maxima represent transition states between these conformers. For 1,6,6-Trimethyl-5,7-dihydroindol-4-one, a key area of interest would be the flexibility of the dihydro portion of the ring system and the orientation of the methyl groups. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. It allows researchers to map out the entire reaction pathway, from reactants to products, through the identification of transition states.

Transition State Characterization

A transition state is a high-energy, unstable configuration that a molecule must pass through during a chemical reaction. Characterizing the geometry and energy of the transition state is essential for understanding the reaction's kinetics. In a computational study of a reaction involving 1,6,6-Trimethyl-5,7-dihydroindol-4-one, researchers would use DFT to locate the transition state structure. A key feature of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Reaction Coordinate Pathways

The reaction coordinate pathway, also known as the intrinsic reaction coordinate (IRC), is the minimum energy path connecting the reactants, the transition state, and the products. By calculating the IRC, chemists can visualize the geometric changes that occur as the reaction progresses. This provides a detailed, step-by-step picture of bond breaking and bond formation. For a potential reaction of 1,6,6-Trimethyl-5,7-dihydroindol-4-one, such as an electrophilic substitution or a nucleophilic addition, an IRC calculation would reveal the precise atomic motions involved in transforming the reactants into products.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational quantum mechanical methods are instrumental in predicting the spectroscopic properties of molecules, offering a means to interpret experimental spectra or to predict the spectral characteristics of yet-to-be-synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations, primarily using Density Functional Theory (DFT), can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. The process involves optimizing the molecular geometry of 1,6,6-trimethyl-5,7-dihydroindol-4-one and then calculating the magnetic shielding tensors for each nucleus. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts would be highly sensitive to the conformation of the dihydroindol-4-one ring system and the electronic environment of each nucleus. For instance, the protons of the gem-dimethyl groups at the C6 position would be expected to be magnetically equivalent, appearing as a single sharp singlet in the ¹H NMR spectrum. The protons on the five-membered pyrrole ring and the six-membered cyclohexenone ring would exhibit distinct chemical shifts influenced by the electron-withdrawing effect of the carbonyl group and the electronic nature of the pyrrole ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,6,6-Trimethyl-5,7-dihydroindol-4-one

Note: The following table is a representation of the type of data that would be generated from computational studies. Specific values are illustrative and would be determined by the chosen level of theory and basis set.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-CH₃ | 3.5 - 3.8 | 30 - 35 |

| C2-H | 6.5 - 7.0 | 120 - 125 |

| C3-H | 6.0 - 6.5 | 110 - 115 |

| C4 | - | 190 - 200 |

| C5-H₂ | 2.5 - 2.8 | 35 - 40 |

| C6-(CH₃)₂ | 1.0 - 1.2 | 30 - 35 (quaternary C at 40-45) |

| C7-H₂ | 2.2 - 2.5 | 25 - 30 |

UV-Vis Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. For 1,6,6-trimethyl-5,7-dihydroindol-4-one, the calculations would likely predict transitions associated with the π → π* and n → π* electronic promotions within the conjugated system of the molecule, which includes the pyrrole ring and the α,β-unsaturated ketone moiety.

The predicted λmax (wavelength of maximum absorption) would be influenced by the extent of conjugation and the presence of auxochromic groups. The results of these calculations can be visualized as a theoretical spectrum, which can be compared with experimental data to confirm the structure of the compound.

Interactive Data Table: Predicted UV-Vis Absorption for 1,6,6-Trimethyl-5,7-dihydroindol-4-one

Note: The following table is a representation of the type of data that would be generated from computational studies. Specific values are illustrative and depend on the computational method and solvent model used.

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| n → π | 300 - 340 | Low |

| π → π | 240 - 280 | High |

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 1,6,6-trimethyl-5,7-dihydroindol-4-one, MD simulations can provide valuable insights into its behavior in different solvent environments and its potential interactions with biological macromolecules.

The process involves placing the molecule in a simulated box filled with explicit solvent molecules (e.g., water, methanol, DMSO). A force field, which is a set of empirical energy functions, is used to describe the potential energy of the system, and Newton's equations of motion are solved iteratively to simulate the trajectory of each atom.

Solvent Effects:

MD simulations can reveal how the solvent molecules arrange themselves around the solute, a phenomenon known as the solvation shell. By analyzing the radial distribution functions, one can understand the specific interactions, such as hydrogen bonding, between the carbonyl oxygen of 1,6,6-trimethyl-5,7-dihydroindol-4-one and protic solvent molecules. These simulations can also provide information on the conformational flexibility of the molecule in solution, identifying the most stable conformations and the energy barriers between them.

Interactions with Biomolecules:

Exploration of Molecular Biological Mechanisms and Interactions of the 1,6,6 Trimethyl 5,7 Dihydroindol 4 One Scaffold

Structure-Mechanism Relationships of 1,6,6-Trimethyl-5,7-dihydroindol-4-one DerivativesWithout any data on the compound's biological activity or mechanism of action, no analysis of its structure-mechanism relationships can be performed.

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the 1,6,6-trimethyl-5,7-dihydroindol-4-one scaffold, the key pharmacophoric elements can be inferred from its structural components and comparison with active analogs.

The core structure possesses several key features:

A Hydrogen Bond Acceptor: The ketone group at position 4 is a prominent hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donor residues (e.g., lysine, arginine, serine) in a protein's binding pocket.

Aromatic/Heterocyclic System: The pyrrole (B145914) ring provides a planar, aromatic system that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Pockets: The gem-dimethyl group at position 6 and the N-methyl group at position 1 create significant hydrophobic bulk. These features can occupy hydrophobic pockets within a target protein, contributing to binding affinity and selectivity.

A study on a closely related analog, 1-(2-amino-4-methylquinazolin-7-yl)-3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one, which acts as a potent and selective HSP90 inhibitor, provides valuable insight. nih.gov In this case, the dihydroindol-4-one moiety likely occupies a hydrophobic region of the HSP90 ATP-binding pocket, with the ketone oxygen potentially forming a crucial hydrogen bond.

| Pharmacophoric Feature | Structural Element | Potential Interaction |

| Hydrogen Bond Acceptor | 4-keto group | Hydrogen bonding with amino acid residues (e.g., Asn, Ser, Lys) |

| Aromatic/Heterocyclic Core | Pyrrole ring | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) |

| Hydrophobic Moiety | 6,6-dimethyl group | Van der Waals interactions within a hydrophobic pocket |

| Hydrophobic Moiety | N-methyl group | Van der Waals interactions |

Rational Design Principles for Modulating Molecular Interactions

Rational drug design aims to optimize the binding of a lead compound to its target by making strategic chemical modifications. For the 1,6,6-trimethyl-5,7-dihydroindol-4-one scaffold, several principles can be applied to modulate its molecular interactions and enhance its therapeutic potential.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the scaffold and assessing the impact on biological activity, a detailed SAR can be established. Key areas for modification include:

Substitution on the Pyrrole Ring: Introducing substituents at the C2 or C3 positions could enhance interactions with the target protein. For example, adding a hydrogen bond donor or acceptor could lead to new, favorable interactions.

Modification of the N-Substituent: The N-methyl group can be replaced with larger alkyl or aryl groups to probe for additional hydrophobic interactions or to introduce new functional groups. The nature of this substituent was shown to be critical in the development of the aforementioned HSP90 inhibitors. nih.gov

Alterations to the Cyclohexanone (B45756) Ring: While the gem-dimethyl group at C6 appears important for hydrophobic interactions, modifications at the C5 or C7 positions could influence the compound's conformation and binding orientation.

Computational Modeling: Techniques such as molecular docking and molecular dynamics simulations can be employed to predict how analogs of 1,6,6-trimethyl-5,7-dihydroindol-4-one might bind to known targets of the broader tetrahydroindolone class, such as the ATP-binding pocket of HSP90 or the allosteric sites of the GABA-A receptor. wikipedia.org These models can guide the synthesis of new derivatives with improved predicted binding affinities.

| Modification Strategy | Rationale | Example Modification |

| Substitution at C2/C3 | Introduce new interaction points | Addition of a small alkyl, halogen, or amide group |

| Varying the N1-substituent | Explore larger binding pockets and add functionality | Replacement of methyl with ethyl, benzyl, or substituted aryl rings |

| Modifying the cyclohexanone ring | Alter conformation and probe for new contacts | Introduction of substituents at C5 or C7 |

Target Identification and Validation Methodologies

A crucial step in the development of any new therapeutic agent is the identification and validation of its molecular target(s). While the specific targets of 1,6,6-trimethyl-5,7-dihydroindol-4-one are not yet defined, several powerful methodologies could be employed for this purpose.

Affinity Chromatography and Proteomics Approaches

Affinity chromatography is a powerful technique for isolating target proteins from a complex biological mixture. This method relies on the specific binding interaction between the compound of interest (the ligand) and its target protein.

The general workflow would involve:

Synthesis of an Affinity Probe: A derivative of 1,6,6-trimethyl-5,7-dihydroindol-4-one would be synthesized with a linker arm attached to a position that does not interfere with its biological activity. This linker is then used to immobilize the compound onto a solid support, such as agarose (B213101) beads.

Incubation with Cell Lysate: The immobilized compound is then incubated with a cell or tissue lysate. Proteins that bind to the compound will be retained on the solid support, while non-binding proteins are washed away.

Elution and Identification: The bound proteins are then eluted from the support, separated (typically by gel electrophoresis), and identified using mass spectrometry-based proteomics.

This approach allows for the unbiased identification of proteins that directly interact with the 1,6,6-trimethyl-5,7-dihydroindol-4-one scaffold.

Genetic Knockdown/Knockout Studies in Model Systems

Once potential protein targets have been identified, their biological relevance to the compound's activity must be validated. Genetic knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR-Cas9) studies in model systems, such as cultured cells or animal models, are the gold standard for this validation.

The process involves:

Reducing or Eliminating Target Protein Expression: The expression of the candidate target protein is selectively reduced or completely eliminated in a relevant cell line or model organism.

Assessing Compound Activity: The effect of 1,6,6-trimethyl-5,7-dihydroindol-4-one is then tested in these modified systems.

Validating the Target: If the biological effect of the compound is diminished or absent in the knockdown/knockout system compared to the wild-type control, it provides strong evidence that the protein is indeed a biologically relevant target.

For instance, if a proteomics screen identified HSP90 as a primary target, knocking down HSP90 expression in a cancer cell line should reduce the cytotoxic efficacy of 1,6,6-trimethyl-5,7-dihydroindol-4-one, thus validating HSP90 as a key mediator of its action.

Derivatization Strategies and Exploration of Structure Activity/property Relationships of the 1,6,6 Trimethyl 5,7 Dihydroindol 4 One Scaffold

Synthetic Strategies for Functionalizing the 1,6,6-Trimethyl-5,7-dihydroindol-4-one Core

The functionalization of the 1,6,6-trimethyl-5,7-dihydroindol-4-one scaffold is pivotal for modulating its physicochemical properties and biological activities. Synthetic efforts are primarily directed towards the modification of the indole (B1671886) nitrogen, the pyrrole (B145914) ring, and the cyclohexenone moiety.

The introduction of a wide array of chemical groups onto the core structure is a key strategy to explore the chemical space and identify derivatives with enhanced potency and selectivity. Common derivatization approaches for the analogous 4,5,6,7-tetrahydroindol-4-one scaffold, which can be extrapolated to the 1,6,6-trimethyl derivative, include:

N-Alkylation and N-Arylation: The indole nitrogen can be readily functionalized with various alkyl, aryl, and heteroaryl groups. This is often achieved through reactions with corresponding halides or through more advanced cross-coupling methodologies. These modifications can significantly impact the molecule's lipophilicity, steric profile, and ability to form hydrogen bonds.

Reactions at the Carbonyl Group: The ketone at the 4-position is a versatile handle for derivatization. It can undergo reactions such as reduction to the corresponding alcohol, reductive amination to introduce amino functionalities, and Wittig-type reactions to form exocyclic double bonds.

Electrophilic Substitution on the Pyrrole Ring: The pyrrole ring is susceptible to electrophilic substitution, allowing for the introduction of various substituents at the C2 and C3 positions. Common reactions include Vilsmeier-Haack formylation, Friedel-Crafts acylation, and nitration, providing precursors for further modifications.

Functionalization of the Cyclohexenone Ring: The α-position to the carbonyl group (C5) can be functionalized through various reactions, including alkylation and condensation reactions. For instance, α-formylation of the ketone functionality can yield enaminoketones, which are valuable intermediates for the synthesis of fused heterocyclic systems. karazin.ua

A general scheme for the synthesis of the closely related 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindole involves the reaction of 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran with aqueous ammonia (B1221849) in a sealed tube at elevated temperatures. google.com This provides the core scaffold for subsequent derivatization.

Table 1: Examples of Derivatization Reactions on the Tetrahydroindol-4-one Scaffold

| Reaction Type | Reagents and Conditions | Position of Modification | Resulting Functional Group |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N1 | N-Alkyl |

| Vilsmeier-Haack | POCl₃, DMF | C2/C3 | Aldehyde |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH(OAc)₃) | C4 | Amine |

| α-Formylation | Ethyl formate (B1220265), Base (e.g., NaOMe) | C5 | β-Ketoaldehyde |

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of 1,6,6-trimethyl-5,7-dihydroindol-4-one derivatives. By employing a scaffold-based approach, diverse building blocks can be systematically introduced at various positions of the core structure.

A typical combinatorial library synthesis would involve:

Scaffold Preparation: Synthesis of the core 1,6,6-trimethyl-5,7-dihydroindol-4-one scaffold.

Parallel Derivatization: The scaffold is then distributed into a multi-well plate format. In each well, a different set of reagents is added to introduce diversity at specific positions (e.g., a library of different alkyl halides for N-alkylation, or various amines for reductive amination).

Purification and Characterization: High-throughput purification techniques are employed to isolate the individual library members, followed by rapid characterization to confirm their identity and purity.

Systematic Structural Modifications and Their Impact on Molecular Interactions

The biological activity of the 1,6,6-trimethyl-5,7-dihydroindol-4-one scaffold is intrinsically linked to its three-dimensional structure and its ability to interact with biological targets. Systematic modifications of the scaffold allow for a detailed investigation of these interactions and the elucidation of structure-activity relationships (SAR).

Key structural features and their potential impact on molecular interactions include:

The Indole NH Group: This group can act as a hydrogen bond donor. N-alkylation or N-arylation removes this capability but can introduce other interactions, such as van der Waals or pi-stacking interactions.

The Gem-Dimethyl Group at C6: These methyl groups introduce a significant steric bulk, which can influence the conformation of the cyclohexenone ring and restrict the binding modes of the molecule within a target's active site.

Substituents on the Pyrrole and Cyclohexenone Rings: The nature, size, and electronic properties of these substituents will directly influence the binding affinity and selectivity of the derivatives. For example, introducing a bulky group at a certain position might enhance binding by filling a hydrophobic pocket in the target protein, while a polar group could form a crucial hydrogen bond.

By systematically varying these structural elements and assessing the corresponding changes in biological activity, a comprehensive SAR profile can be established. This knowledge is invaluable for the rational design of more potent and selective analogs.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models are instrumental in predicting the activity of novel compounds and in guiding the design of more effective molecules.

The development of a robust QSAR/QSPR model begins with the calculation of a wide range of molecular descriptors for a set of 1,6,6-trimethyl-5,7-dihydroindol-4-one derivatives with known activities or properties. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, HOMO/LUMO energies), and hydrophobic parameters (e.g., logP).

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to select the most relevant descriptors and to build the QSAR/QSPR model. For indole derivatives, it has been shown that electronic descriptors (like dipole moment, HOMO, and LUMO energies) and topologic descriptors (like logP) can be significant in explaining their inhibitory activity. ijpsi.org

Table 2: Common Descriptors Used in QSAR/QSPR Studies of Indole Derivatives

| Descriptor Type | Examples | Information Encoded |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Charge distribution, reactivity |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP, Molar Refractivity | Lipophilicity and partitioning behavior |

| Topological | Wiener Index, Randic Index | Molecular branching and connectivity |

A validated QSAR/QSPR model can be used to predict the biological activity or properties of newly designed, yet unsynthesized, 1,6,6-trimethyl-5,7-dihydroindol-4-one derivatives. This predictive capability is a cornerstone of modern drug discovery, as it allows for the in silico screening of large virtual libraries of compounds, thereby prioritizing the synthesis of the most promising candidates.

The predictive power of a QSAR model is typically assessed through internal and external validation techniques. A reliable model will exhibit a high correlation between the predicted and experimental values for a set of compounds that were not used in the model development. For instance, QSAR models for substituted indoles have demonstrated good predictive ability with high squared correlation coefficient (R²) values. ijpsi.orgnih.gov

By integrating these computational models into the drug discovery workflow, the design-synthesis-testing cycle can be significantly accelerated, leading to a more efficient and cost-effective discovery of novel therapeutic agents based on the 1,6,6-trimethyl-5,7-dihydroindol-4-one scaffold.

Bioisosteric Replacements and Scaffold Hopping Based on 1,6,6-Trimethyl-5,7-dihydroindol-4-one

The strategic modification of a lead compound's core structure, through bioisosteric replacement or scaffold hopping, is a cornerstone of modern medicinal chemistry. These approaches aim to improve a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties, while potentially uncovering novel intellectual property. While specific research on bioisosteric replacements and scaffold hopping originating from the 1,6,6-trimethyl-5,7-dihydroindol-4-one scaffold is not extensively documented in publicly available literature, the foundational principles can be illustrated by examining related indole and tetrahydroindol-4-one structures. The 4,5,6,7-tetrahydroindol-4-one motif is a recognized pharmacophore present in a variety of biologically active compounds. mdpi.com

Bioisosteric replacement involves the substitution of a functional group or a whole substructure with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or other properties of the compound. drughunter.com Scaffold hopping, a more profound structural change, entails replacing the central core of a molecule with a different ring system, aiming to preserve the original compound's biological activity while exploring new chemical space and improving properties. nih.govrsc.org

A notable example of scaffold hopping from an indole core involves the development of dual inhibitors for the anti-apoptotic proteins MCL-1 and BCL-2. nih.govrsc.org Researchers initiated their work with an indole-2-carboxylic acid scaffold, a known chemotype for MCL-1 inhibitors. nih.gov To enhance the therapeutic profile, they employed a scaffold hopping strategy, replacing the indole core with an indazole framework. nih.govrsc.org This modification was designed to maintain the crucial spatial relationship between key binding groups while altering the core's electronic and physicochemical properties. nih.gov The resulting indazole-based compounds demonstrated dual inhibition of both MCL-1 and BCL-2, a significant development as upregulation of MCL-1 is a known resistance mechanism to BCL-2 selective inhibitors. nih.govrsc.org

| Original Scaffold | Hopped Scaffold | Rationale for Hopping | Resulting Activity |

|---|---|---|---|

| Indole-2-carboxylic acid | Indazole-3-carboxylic acid | To generate a new chemotype while preserving the 1,2-relationship of key binding moieties. nih.gov | Transformation from MCL-1 selective inhibitors to dual MCL-1/BCL-2 inhibitors. nih.govrsc.org |

In a different therapeutic area, bioisosteric replacement of an indole moiety was successfully applied in the development of potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for acute myeloid leukemia (AML). nih.govresearchgate.net Starting from a lead compound containing an indole scaffold, researchers utilized a bioisosteric replacement approach to discover a new lead, FD223, which exhibited high potency against PI3Kδ and effective inhibition of AML cell proliferation. nih.govresearchgate.net This demonstrates that even within the broader class of indole-containing compounds, strategic replacement of the core heterocycle can lead to significant improvements in the desired pharmacological profile.

Another study focused on extending the structural diversity of 15-lipoxygenase-1 (15-LOX-1) inhibitors, starting from an identified indolyl core. nih.gov Through a combinatorial chemistry approach, a scaffold-hopping study identified a 3-pyridyl ring as a suitable bioisosteric replacement for the indole nucleus, yielding inhibitors with micromolar activity. nih.gov

| Original Scaffold | Bioisosteric Replacement | Target | Outcome |

|---|---|---|---|

| Indole | Not specified, led to FD223 | PI3Kδ | Development of a potent and selective inhibitor for AML. nih.govresearchgate.net |

| Indolyl core | 3-Pyridyl ring | 15-lipoxygenase-1 | Identification of a new scaffold with inhibitory activity in the micromolar range. nih.gov |

These examples, while not directly originating from 1,6,6-trimethyl-5,7-dihydroindol-4-one, provide a clear framework for how such strategies could be applied. The pyrrole and ketone functionalities within the 4,5,6,7-tetrahydroindol-4-one core offer multiple points for derivatization, making it a versatile starting point for the synthesis of more complex polyheterocyclic structures. mdpi.comnih.govnih.gov By applying bioisosteric replacement and scaffold hopping principles, the 1,6,6-trimethyl-5,7-dihydroindol-4-one scaffold could hypothetically be transformed into a variety of novel chemotypes with potentially enhanced or entirely new biological activities.

Conceptual Advanced Applications of the 1,6,6 Trimethyl 5,7 Dihydroindol 4 One Scaffold in Materials Science and Chemical Biology

Integration into Functional Materials (e.g., Organic Semiconductors, Dyes)

The core structure of 1,6,6-trimethyl-5,7-dihydroindol-4-one, an indole (B1671886) derivative, is a common motif in organic electronic materials. Analogous heterocyclic compounds have been investigated for their potential in organic semiconductors. The planarity and electron-rich nature of the indole ring system could facilitate π-π stacking, a critical factor for charge transport in organic thin-film transistors. The electron-withdrawing nature of the ketone group, combined with the electron-donating potential of the pyrrole (B145914) nitrogen, creates a donor-acceptor character within the molecule. This intrinsic property is often sought after in the design of organic semiconductors and dyes.

Hypothetically, derivatives of 1,6,6-trimethyl-5,7-dihydroindol-4-one could be synthesized to enhance these properties. For instance, extending the conjugation through reactions at the ketone or the aromatic part of the indole ring could tune the HOMO/LUMO energy levels, thereby influencing the material's charge-carrying capabilities and its absorption/emission spectra for dye applications. The trimethyl substitution on the cyclohexanone (B45756) ring might offer improved solubility in organic solvents, a crucial aspect for the solution-based processing of organic electronic devices.

Use as a Building Block in Complex Molecular Architectures

The 4,5,6,7-tetrahydroindol-4-one framework, closely related to 1,6,6-trimethyl-5,7-dihydroindol-4-one, is recognized as a valuable starting point for the synthesis of more complex polyheterocyclic structures. mdpi.com The ketone functionality and the pyrrole ring present in the 1,6,6-trimethyl-5,7-dihydroindol-4-one scaffold offer multiple reactive sites for elaboration.

For instance, the ketone at the 4-position can undergo various condensation reactions to build new fused ring systems. The pyrrole ring can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups. These characteristics make it a plausible building block for creating intricate, three-dimensional molecular architectures. Such complex structures are often targeted in drug discovery and materials science for their specific shapes and functionalities that can lead to highly selective biological interactions or unique material properties. The synthesis of polyheterocyclic structures from related tetrahydroindol-4-one analogs has been explored for medicinal and optoelectronic applications. mdpi.com

Potential in Probe Development for Chemical Biology Research

The development of molecular probes is a cornerstone of chemical biology, enabling the study of biological processes in real-time. The structural attributes of 1,6,6-trimethyl-5,7-dihydroindol-4-one suggest its potential as a scaffold for such probes.

While the intrinsic fluorescence of 1,6,6-trimethyl-5,7-dihydroindol-4-one is not documented, its core could be modified to create fluorescent probes. The indole moiety is a well-known fluorophore present in the amino acid tryptophan. By chemically modifying the dihydroindolone core, for example, by introducing fluorogenic groups or by creating a system that becomes fluorescent upon reacting with a specific analyte, it could be developed into a sensor. The ketone group offers a convenient handle for attaching recognition elements that could selectively bind to target molecules, triggering a fluorescent signal.

Photoaffinity labeling is a powerful technique to identify protein-ligand interactions. nih.gov A photoaffinity label typically consists of a recognition moiety, a photoreactive group, and a reporter tag. The 1,6,6-trimethyl-5,7-dihydroindol-4-one scaffold could serve as the core of such a probe. The main body of the molecule could be designed to bind to a specific protein target. A photoreactive group, such as a diazirine, could be chemically attached, likely through modification of the ketone or other positions on the ring system. Upon photoactivation, this group would form a covalent bond with the target protein, allowing for its identification and characterization. The trimethyl groups could potentially influence the binding affinity and selectivity of the probe.

Future Research Directions and Unresolved Challenges for 1,6,6 Trimethyl 5,7 Dihydroindol 4 One

Exploration of Novel Synthetic Pathways

The synthesis of 1,6,6-Trimethyl-5,7-dihydroindol-4-one is not yet widely documented, presenting a significant opportunity for the development of innovative and efficient synthetic methodologies. Current approaches to the analogous 4,5,6,7-tetrahydroindol-4-one core often rely on classical methods such as the Nenitzescu and Fischer indole (B1671886) syntheses. wikipedia.orgwikipedia.org However, the presence of the gem-dimethyl group at the C6 position of 1,6,6-Trimethyl-5,7-dihydroindol-4-one introduces steric considerations that may impact the efficiency and feasibility of these traditional routes.

Future research should focus on adapting and optimizing these established methods for this specific substrate. For instance, in a potential Fischer indole synthesis approach, the reaction of an appropriately substituted phenylhydrazine (B124118) with 5,5-dimethylcyclohexane-1,3-dione (B117516) would be a key step. wikipedia.org Investigation into various acid catalysts and reaction conditions will be necessary to overcome any steric hindrance posed by the gem-dimethyl group. wikipedia.orgnih.gov

Similarly, the Nenitzescu indole synthesis, which typically involves the condensation of a benzoquinone with a β-aminocrotonic ester, could be explored. wikipedia.orgsynarchive.com The challenge here would lie in designing a suitable enamine precursor that can effectively react with a substituted quinone to yield the desired trimethylated indole core.

Beyond these classical methods, the exploration of entirely new synthetic strategies is a crucial avenue for future work. This could include transition-metal-catalyzed cross-coupling reactions or novel cyclization strategies that offer greater control over the regioselectivity and yield of the final product. The development of a robust and scalable synthesis will be a critical enabler for all other areas of research on this compound.

Deeper Mechanistic Understanding of Molecular Interactions

A significant unresolved challenge is the lack of a detailed understanding of the molecular interactions of 1,6,6-Trimethyl-5,7-dihydroindol-4-one. The specific arrangement of its functional groups—the indole nitrogen, the ketone, and the hydrophobic trimethylated cyclohexene (B86901) ring—suggests a rich potential for various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-stacking.

The gem-dimethyl group is a particularly noteworthy feature. This structural motif is known to influence the conformation of cyclic systems and can play a significant role in molecular recognition by biological targets. nih.govresearchgate.net The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of these groups can favor cyclization reactions and influence the conformational equilibrium of the six-membered ring. researchgate.netucla.edu Future research should aim to elucidate the precise conformational preferences of the dihydroindolone ring system and how the gem-dimethyl group impacts its three-dimensional structure.

Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy will be invaluable in determining the solid-state and solution-phase structures of this molecule. These studies will provide crucial insights into its shape, polarity, and potential for intermolecular interactions. Furthermore, understanding these fundamental molecular properties is a prerequisite for exploring its potential applications in areas such as materials science and medicinal chemistry.

Development of Advanced Computational Models

In parallel with experimental investigations, the development of advanced computational models for 1,6,6-Trimethyl-5,7-dihydroindol-4-one will be a powerful tool for accelerating research. To date, there is a lack of specific computational studies on this molecule. Future work in this area should focus on several key aspects.

Table 1: Potential Computational Chemistry Approaches for 1,6,6-Trimethyl-5,7-dihydroindol-4-one

| Computational Method | Research Focus | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure and reactivity | Understanding reaction mechanisms, predicting spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics and solvation | Elucidating the influence of the gem-dimethyl group on ring conformation and interactions with solvents. |

| Molecular Docking | Interaction with biological macromolecules | Predicting potential biological targets and binding modes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions | Investigating potential metabolic pathways or enzyme inhibition mechanisms. |

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This can aid in understanding its chemical behavior and in the interpretation of experimental data. Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule in different environments, which is crucial for understanding its interactions with other molecules, including potential biological targets. nih.gov

Furthermore, as the potential biological activity of substituted dihydroindol-4-ones is an area of interest, molecular docking studies could be employed to screen for potential protein targets. jmchemsci.com These in silico methods can help to prioritize experimental studies and guide the design of new derivatives with enhanced activity.

Integration with Emerging Technologies in Chemical Research

The advancement of research on 1,6,6-Trimethyl-5,7-dihydroindol-4-one can be significantly accelerated by leveraging emerging technologies in chemical synthesis and analysis. The complexity of synthesizing substituted indole derivatives makes this an ideal area for the application of artificial intelligence (AI) and automated synthesis platforms.

Furthermore, the use of automated synthesis platforms can enable the rapid and efficient production of a library of derivatives based on the 1,6,6-Trimethyl-5,7-dihydroindol-4-one scaffold. nih.govnih.gov These platforms can perform reactions in a high-throughput manner, allowing for the systematic exploration of structure-activity relationships. researchgate.netscribd.com This would be particularly valuable for screening for biological activity or for optimizing the material properties of compounds based on this core structure.

The integration of these emerging technologies will not only accelerate the pace of research but also enable a more systematic and data-driven approach to understanding and utilizing the chemical properties of 1,6,6-Trimethyl-5,7-dihydroindol-4-one.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.